Hexyl picolinate
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Overview
Description
Hexyl picolinate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a hexyl group attached to the nitrogen atom of the pyridine ring and a carboxylate group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl picolinate can be synthesized through esterification reactions. One common method involves the reaction of pyridine-2-carboxylic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of hexyl pyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Hexyl picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Hexyl pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Hexyl picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of hexyl pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the ester group can form hydrogen bonds with amino acid residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Hexyl picolinate can be compared with other pyridine carboxylates such as:
- Methyl pyridine-2-carboxylate
- Ethyl pyridine-2-carboxylate
- Butyl pyridine-2-carboxylate
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. The hexyl group provides increased hydrophobicity compared to shorter alkyl chains, which can be advantageous in certain applications.
Properties
IUPAC Name |
hexyl pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-7-10-15-12(14)11-8-5-6-9-13-11/h5-6,8-9H,2-4,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQFSCZLUXHABZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277151 |
Source
|
Record name | hexyl pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-95-6 |
Source
|
Record name | NSC961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | hexyl pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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